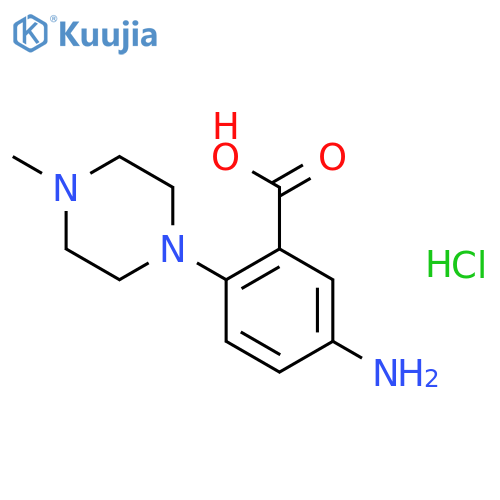

Cas no 1185300-38-2 (5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride)

1185300-38-2 structure

商品名:5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride

CAS番号:1185300-38-2

MF:C12H18ClN3O2

メガワット:271.743221759796

MDL:MFCD11506429

CID:1079700

PubChem ID:46736384

5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride

- 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride

- 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

- 1185300-38-2

- SR-01000323429

- AKOS015848259

- 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride

- SR-01000323429-1

-

- MDL: MFCD11506429

- インチ: InChI=1S/C12H17N3O2.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;/h2-3,8H,4-7,13H2,1H3,(H,16,17);1H

- InChIKey: QECCLZCMMWNHHS-UHFFFAOYSA-N

- ほほえんだ: CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O.Cl

計算された属性

- せいみつぶんしりょう: 271.1087545g/mol

- どういたいしつりょう: 271.1087545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 277

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.8Ų

5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A018640-100mg |

5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride |

1185300-38-2 | 100mg |

$ 200.00 | 2022-05-31 | ||

| TRC | A018640-50mg |

5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride |

1185300-38-2 | 50mg |

$ 120.00 | 2022-05-31 | ||

| Matrix Scientific | 032929-500mg |

5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride |

1185300-38-2 | 500mg |

$246.00 | 2023-09-11 | ||

| Matrix Scientific | 032929-1g |

5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride |

1185300-38-2 | 1g |

$378.00 | 2023-09-11 |

5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride 関連文献

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1185300-38-2 (5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride) 関連製品

- 165662-26-0(5-Amino-2-(diethylamino)benzoic acid)

- 446831-27-2(2-(Piperazin-1-yl)benzoic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量